Home > Products > Building Blocks P10133 > 1-methyl-4-piperazin-1-yl-1H-pyrazolo[3,4-d]pyrimidine
1-methyl-4-piperazin-1-yl-1H-pyrazolo[3,4-d]pyrimidine - 245449-97-2

1-methyl-4-piperazin-1-yl-1H-pyrazolo[3,4-d]pyrimidine

Catalog Number: EVT-3160205
CAS Number: 245449-97-2
Molecular Formula: C10H14N6
Molecular Weight: 218.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N(4)-Methyl-N(4)-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Compound Description: N(4)-Methyl-N(4)-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (I) is a pyrazolo[3,4-d]pyrimidine derivative. [] The molecule forms hydrogen-bonded sheets within its crystal structure. []

4-{4-[(2-Bromo-phenyl)-(3-methyl-thiophen-2-yl)-methyl]-piperazin-1-yl}-1-pheny-1H-pyrazolo[3,4-d]pyrimidine (DTriP-22)

Compound Description: DTriP-22 is a potent antiviral agent that acts by targeting the RNA-dependent RNA polymerase of Enterovirus 71 (EV71). [] It effectively inhibits viral replication by reducing viral RNA accumulation, specifically suppressing both positive- and negative-stranded viral RNA during infection. []

1-Methyl-1H-indole-2-carboxylic acid (4-{1-[4-(4-acetyl-piperazin-l-yl)-cyclohexyl]-4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl}-2-methoxy-phenyl)-amide (A-770041)

Compound Description: A-770041 is an orally bioavailable, selective small-molecule inhibitor of Lck, a tyrosine kinase crucial for T-cell activation. [] It effectively prevents heart allograft rejection by inhibiting Lck activity and subsequent T-cell proliferation and IL-2 production. []

4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine

Compound Description: This compound is a hybrid molecule combining pyrazolo[3,4-d]pyrimidine and thieno[3,2-d]pyrimidine moieties. [] It exhibits promising biological activity. []

Overview

1-Methyl-4-piperazin-1-yl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes involved in cancer progression and other diseases. The structure features a piperazine ring, which enhances its interaction with biological targets, making it a subject of interest for drug development.

Source

The compound is synthesized through various methods reported in the literature, where it serves as a precursor or intermediate for more complex derivatives with enhanced pharmacological properties. Research studies have focused on its synthesis, characterization, and biological evaluation, highlighting its role in the development of therapeutic agents.

Classification

1-Methyl-4-piperazin-1-yl-1H-pyrazolo[3,4-d]pyrimidine can be classified as:

  • Chemical Class: Pyrazolo[3,4-d]pyrimidine derivatives
  • Functional Group: Piperazine
  • Biological Activity: Potential anticancer agent and enzyme inhibitor
Synthesis Analysis

Methods

The synthesis of 1-methyl-4-piperazin-1-yl-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step procedures that include:

  1. Condensation Reactions: Often initiated by the reaction of appropriate hydrazine derivatives with pyrimidine precursors.
  2. Cyclization: The formation of the pyrazolo ring is achieved through cyclization reactions involving various reagents and catalysts.

Technical Details

A common synthetic route includes:

  • Starting Materials: 2,6-dichloropyrimidine carboxylic acid and piperazine.
  • Reagents: Sodium ethoxide or other bases may be used to facilitate the reaction.
  • Conditions: Refluxing in solvents such as ethanol or dimethyl sulfoxide is typical, with yields often exceeding 70% depending on the specific conditions employed .
Molecular Structure Analysis

Structure

The molecular structure of 1-methyl-4-piperazin-1-yl-1H-pyrazolo[3,4-d]pyrimidine consists of:

  • A pyrazolo ring fused to a pyrimidine moiety.
  • A piperazine substituent at one position.

Data

Key structural data include:

  • Molecular Formula: C12_{12}H16_{16}N6_{6}
  • Molecular Weight: Approximately 244.30 g/mol
  • Key Chemical Shifts: Observed in NMR spectra indicating the presence of methyl and piperazine protons.
Chemical Reactions Analysis

Reactions

1-Methyl-4-piperazin-1-yl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions including:

  • Nucleophilic Substitution: The piperazine nitrogen can act as a nucleophile in reactions with electrophiles.
  • Cyclization Reactions: It can participate in further cyclization to form more complex derivatives.

Technical Details

For example, treatment with phenyl isocyanate under reflux conditions can yield substituted derivatives with enhanced biological activity . Reaction conditions often involve specific solvents and temperatures optimized for yield and purity.

Mechanism of Action

The mechanism of action for compounds derived from 1-methyl-4-piperazin-1-yl-1H-pyrazolo[3,4-d]pyrimidine typically involves:

  1. Enzyme Inhibition: Targeting specific kinases or other enzymes critical in cancer cell signaling pathways.
  2. Cellular Interaction: Binding to cellular receptors or enzymes leading to altered signaling cascades that inhibit tumor growth or induce apoptosis.

Data

Biological evaluations show that these compounds can effectively inhibit cell proliferation and induce apoptosis in cancer cell lines such as MCF-7, demonstrating their potential therapeutic applications .

Physical and Chemical Properties Analysis

Physical Properties

The compound exhibits:

  • Appearance: Typically a white to off-white solid.
  • Solubility: Soluble in common organic solvents like dimethyl sulfoxide and ethanol.

Chemical Properties

Relevant chemical properties include:

  • Stability: Generally stable under standard laboratory conditions.
  • Reactivity: Reacts with strong nucleophiles and electrophiles depending on functional groups present.
Applications

The scientific applications of 1-methyl-4-piperazin-1-yl-1H-pyrazolo[3,4-d]pyrimidine are primarily focused on:

  1. Drug Development: As a lead compound for designing novel anticancer agents targeting specific kinases.
  2. Biological Research: Used in studies exploring enzyme inhibition mechanisms and cellular responses to treatment.
Introduction to Pyrazolo[3,4-d]pyrimidine Scaffolds in Medicinal Chemistry

Table 1: Key Identifiers of 1-Methyl-4-piperazin-1-yl-1H-pyrazolo[3,4-d]pyrimidine

PropertyValue/Descriptor
CAS Registry Number245449-97-2
IUPAC Name1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine
Molecular FormulaC₁₀H₁₄N₆
Molecular Weight218.26 g/mol
Commercial AvailabilityTRC, AK Scientific, American Custom Chemicals
Primary Therapeutic TargetKinases (EGFR, CDK2)

Historical Evolution of Pyrazolo[3,4-d]pyrimidine-Based Pharmacophores

The pyrazolo[3,4-d]pyrimidine scaffold emerged as a privileged structure in medicinal chemistry following the recognition of its structural analogy with purine nucleobases. Early work in the 1980s established synthetic routes to this tricyclic system, primarily through condensation reactions between 5-aminopyrazoles and formamide or orthoesters [7]. By the 1990s, researchers systematically explored its bioisosteric relationship with adenine, noting that the scaffold effectively mimicked ATP's binding interactions within kinase active sites while offering enhanced metabolic stability [7] [2]. This period witnessed the first generation of pyrazolo[3,4-d]pyrimidines as immunosuppressants and cardiovascular agents, laying groundwork for kinase-targeted applications.

The 2000s marked a turning point with the rational design of EGFR inhibitors bearing this core. Landmark studies demonstrated that 4-aminosubstituted derivatives (e.g., compound 12b in [2]) exhibited low nanomolar inhibitory activity (IC₅₀ = 0.016 µM against EGFRWT). Concurrently, the scaffold's versatility was evidenced by its incorporation into CDK2 inhibitors like dinaciclib, where it served as an adenine mimetic engaging critical hinge region residues [10]. The strategic installation of the 1-methyl group – as seen in 1-methyl-4-piperazin-1-yl-1H-pyrazolo[3,4-d]pyrimidine – addressed metabolic vulnerabilities of N-H analogues while maintaining target affinity [7].

Table 2: Evolution of Pyrazolo[3,4-d]pyrimidine Pharmacophores

Time PeriodKey DevelopmentsTherapeutic Focus
1980–1990Synthetic methodology development; Purine bioisosterismNucleoside analogues
1990–2000Kinase inhibition proof-of-conceptImmunosuppression, Cardio
2000–2010EGFR/CDK inhibitor optimization; 4-Amino substitutionsOncology (TKIs)
2010–PresentPiperazine derivatives; Resistance-breaking mutantsTargeted cancer therapies

Recent advances (2010s–present) focus on overcoming kinase inhibitor resistance through structural diversification at the 4-position. Piperazine installation represents a strategic response to the need for enhanced solubility and synthetic versatility, enabling conjugation with hydrophobic pharmacophores targeting mutant kinases (e.g., EGFRT790M) [2]. Modern synthetic approaches now leverage late-stage functionalization and multicomponent reactions to generate diverse libraries around this core [8].

Structural and Functional Significance of Piperazine Substitutions in Heterocyclic Systems

Piperazine integration into heterocyclic pharmaceuticals serves multiple strategic purposes: solubility enhancement, conformational modulation, and hydrogen-bonding optimization. As a saturated six-membered ring containing two nitrogen atoms, piperazine exists in a chair conformation that positions substituents for optimal target engagement. Its basic character (pKₐ ~9.8 for secondary nitrogen) promotes water solubility of drug candidates under physiological conditions, addressing a critical limitation of many planar heterocyclic systems [6]. In 1-methyl-4-piperazin-1-yl-1H-pyrazolo[3,4-d]pyrimidine, this moiety acts as a solubilizing spacer while contributing to pharmacodynamic properties.

The piperazine ring profoundly influences physicochemical parameters. Compared to non-piperazine analogues, this substitution reduces calculated logP by approximately 1–2 units, translating to improved aqueous solubility – a property critical for oral bioavailability. Metabolic studies across diverse drug classes indicate that piperazine rings undergo oxidative metabolism primarily at the carbon alpha to nitrogen, producing stable metabolites without reactive intermediates, thereby enhancing metabolic stability profiles [6] [3]. The piperazine nitrogen atoms serve as hydrogen bond acceptors/donors, enabling critical interactions with biological targets. In kinase inhibitors, the terminal nitrogen often forms salt bridges with aspartate residues (e.g., Asp86 in CDK2), while the proximal nitrogen anchors the scaffold via hydrogen bonding to hinge region residues [10].

Table 3: Impact of Piperazine Substitution on Compound Properties

PropertyNon-Piperazine Analogues1-Methyl-4-piperazin-1-yl DerivativeBiological Consequence
Calculated logP2.5–3.51.2–1.8Enhanced membrane permeation
Water SolubilityLow (µg/mL range)Moderate–High (mg/mL range)Improved oral bioavailability
Hydrogen Bond Acceptors3–46Stronger target engagement
Metabolic SitesHeterocyclic C-H oxidationPiperazine C-H oxidationStable, detoxified metabolites

Structurally, the piperazine moiety adopts two primary orientations relative to the pyrazolopyrimidine plane: equatorial (allowing extended conformations for solvent exposure) or axial (enabling compact binding poses). Molecular modeling of 1-methyl-4-piperazin-1-yl-1H-pyrazolo[3,4-d]pyrimidine demonstrates that the piperazine's conformational flexibility permits adaptation to distinct binding pockets across kinase targets. This versatility underpins its incorporation into multitargeted drug design strategies [6] [10].

Rationale for Targeting 1-Methyl-4-piperazin-1-yl-1H-pyrazolo[3,4-d]pyrimidine in Drug Discovery

The specific targeting of this compound stems from its optimal combination of target affinity, synthetic accessibility, and drug-like properties. As a synthetic ATP mimetic, its pyrazolo[3,4-d]pyrimidine core occupies the adenine binding pocket of kinases through three critical interactions: (1) N1 nitrogen as a hydrogen bond acceptor, (2) C2-NH as a hydrogen bond donor, and (3) the 1-methyl group shielding metabolic degradation sites [7] [2]. Computational analyses confirm that the 4-piperazinyl extension projects into the ribose-binding region, forming additional hydrogen bonds with conserved residues (e.g., Leu83 in CDK2) that enhance binding energy by approximately 2–3 kcal/mol compared to 4-chloro analogues [10].

Synthetic advantages drive its selection as a building block. Commercial availability across multiple suppliers (e.g., TRC, AK Scientific) at research-scale quantities (50mg–5g) facilitates rapid analogue generation [5]. The piperazine nitrogen serves as a point for divergent diversification via N-acylation, N-alkylation, or nucleophilic substitution, enabling efficient structure-activity relationship exploration. This is exemplified by routes where the secondary piperazine nitrogen is functionalized with aryl groups to enhance hydrophobic pocket interactions in kinase targets [2] [10].

Biological data substantiate its therapeutic relevance. Derivatives demonstrate dual inhibitory activity against proliferative signaling kinases:

  • EGFR Inhibition: Analogues exhibit IC₅₀ values of 0.016–0.236 µM against wild-type and T790M-mutant EGFR [2]
  • CDK2 Inhibition: Thioglycoside derivatives (e.g., compound 14) show IC₅₀ = 0.057 µM with 3.2-fold superiority over sorafenib [10]Mechanistically, these compounds induce apoptosis via BAX/Bcl-2 ratio elevation (8.8-fold increase) and arrest cell cycle at S/G2-M phases [2].

Table 4: Kinase Inhibition Profile of Key Derivatives

Derivative StructureEGFRWT IC₅₀ (µM)EGFRT790M IC₅₀ (µM)CDK2 IC₅₀ (µM)Cancer Cell Inhibition
1-methyl-4-piperazin-1-yl core (unmodified)0.16–0.450.85–1.200.30–0.65Baseline activity
Arylhydrazone derivative (12b)0.0160.236NTA549 (8.21 µM), HCT-116 (19.56 µM)
Thioglycoside analogue (14)NTNT0.057MCF-7 (45 nM), HCT-116 (6 nM)

NT = Not Tested in Source Publication

The compound's drug-like properties are validated through in silico ADMET profiling. Its molecular weight (218 g/mol) and hydrogen bond donor/acceptor count (0/6) comply with Lipinski's rules for oral bioavailability. Boiled Egg model analyses predict moderate gastrointestinal absorption without blood-brain barrier penetration, minimizing neurotoxicity risks [10]. These attributes position 1-methyl-4-piperazin-1-yl-1H-pyrazolo[3,4-d]pyrimidine as a versatile precursor for next-generation kinase inhibitors targeting oncology indications with high unmet medical need.

Properties

CAS Number

245449-97-2

Product Name

1-methyl-4-piperazin-1-yl-1H-pyrazolo[3,4-d]pyrimidine

IUPAC Name

1-methyl-4-piperazin-1-ylpyrazolo[3,4-d]pyrimidine

Molecular Formula

C10H14N6

Molecular Weight

218.26 g/mol

InChI

InChI=1S/C10H14N6/c1-15-9-8(6-14-15)10(13-7-12-9)16-4-2-11-3-5-16/h6-7,11H,2-5H2,1H3

InChI Key

USAIOAAYWNVXEH-UHFFFAOYSA-N

SMILES

CN1C2=C(C=N1)C(=NC=N2)N3CCNCC3

Canonical SMILES

CN1C2=C(C=N1)C(=NC=N2)N3CCNCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.